molecular formula C9H12O2 B6234469 methyl 1-ethynylcyclopentane-1-carboxylate CAS No. 943923-23-7

methyl 1-ethynylcyclopentane-1-carboxylate

Cat. No.: B6234469
CAS No.: 943923-23-7
M. Wt: 152.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethynylcyclopentane-1-carboxylate is an organic compound with the molecular formula C(9)H({12})O(_2). It is a derivative of cyclopentane, featuring an ethynyl group and a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkyne Addition: : One common method to synthesize methyl 1-ethynylcyclopentane-1-carboxylate involves the addition of an ethynyl group to a cyclopentane derivative. This can be achieved through a Sonogashira coupling reaction, where a cyclopentane derivative with a halide group reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

  • Esterification: : Another route involves the esterification of 1-ethynylcyclopentane-1-carboxylic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium methoxide to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-throughput screening for catalysts and reaction conditions can significantly enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 1-ethynylcyclopentane-1-carboxylate can undergo oxidation reactions, where the ethynyl group is converted to a carboxyl group, forming a dicarboxylate compound. Common oxidizing agents include potassium permanganate (KMnO(_4)) and ozone (O(_3)).

  • Reduction: : The compound can be reduced to form this compound alcohols using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

  • Substitution: : The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organolithium reagents in dry tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of dicarboxylate compounds.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-ethynylcyclopentane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structural features make it a suitable candidate for investigating the specificity and kinetics of esterases and lipases.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties, making them valuable for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile precursor for various industrial applications.

Mechanism of Action

The mechanism by which methyl 1-ethynylcyclopentane-1-carboxylate exerts its effects depends on the specific reactions it undergoes. For example, in ester hydrolysis, the compound interacts with water and an enzyme (esterase) to form an alcohol and a carboxylic acid. The ethynyl group can also participate in reactions that form new carbon-carbon bonds, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-ethynylcyclohexane-1-carboxylate: Similar structure but with a six-membered ring.

    Ethyl 1-ethynylcyclopentane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 1-propynylcyclopentane-1-carboxylate: Similar structure but with a propynyl group instead of an ethynyl group.

Uniqueness

Methyl 1-ethynylcyclopentane-1-carboxylate is unique due to its specific combination of an ethynyl group and a cyclopentane ring with a carboxylate ester. This combination imparts distinct reactivity and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

943923-23-7

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.